9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chloro-substituted pyrazolo[1,5-c][1,3]benzoxazine core, flanked by dimethoxyphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Cyclization: The pyrazole intermediate undergoes cyclization with an ortho-substituted phenol derivative to form the benzoxazine ring.
Chlorination: Introduction of the chloro group is typically done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the chloro group, which may affect its reactivity and biological activity.
9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the dimethoxyphenyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the chloro group and the dimethoxyphenyl group in 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
303061-22-5 |
---|---|
Molecular Formula |
C25H23ClN2O4 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
9-chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23ClN2O4/c1-29-18-8-4-15(5-9-18)20-14-21-19-13-17(26)7-11-22(19)32-25(28(21)27-20)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3 |
InChI Key |
BFJOCYFSSYKAAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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